molecular formula C8H7IO3 B1580916 5-Iodovanillin CAS No. 5438-36-8

5-Iodovanillin

Cat. No.: B1580916
CAS No.: 5438-36-8
M. Wt: 278.04 g/mol
InChI Key: FBBCSYADXYILEH-UHFFFAOYSA-N
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Description

5-Iodovanillin is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It has been used as a catalyst in the Suzuki cross-coupling reaction . This suggests that 5-Iodovanillin may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the Suzuki cross-coupling reaction , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Biological Activity

5-Iodovanillin is a phenolic compound derived from vanillin, notable for its diverse biological activities, including antioxidant, antifungal, and potential anticancer properties. This article explores the synthesis, biological evaluations, and applications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized from vanillin through iodination reactions. The process typically involves using reagents like benzyltrimethylammonium dichloroiodate to facilitate the introduction of iodine into the vanillin structure at the 5-position. This reaction can be performed at room temperature, yielding high purity products suitable for biological testing .

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies evaluating its efficacy against oxidative stress, it was found to protect biomolecules such as lipoproteins and fatty acids from free radical damage. The antioxidant capacity was assessed using various assays, including the DPPH radical assay and β-carotene bleaching tests. Results indicated that this compound effectively scavenged free radicals and inhibited lipid peroxidation .

Table 1: Antioxidant Activity of this compound

Assay TypeResult
DPPH Radical ScavengingIC50 = 25 µM
β-Carotene Bleaching65% inhibition
Lipid Peroxidation InhibitionSignificant reduction

2. Antifungal Activity

The antifungal properties of this compound were evaluated against various fungal strains using agar diffusion methods. The compound exhibited potent antifungal activity, particularly against Trichophyton mentagrophytes. Minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to non-iodinated counterparts like vanillin .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mM)
Trichophyton mentagrophytes1.0
Candida albicans2.0
Aspergillus niger4.0

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant cell growth inhibition. Mechanistic studies revealed that it induces apoptosis in cancer cells, making it a candidate for further pharmacological development .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa43.63
K56252.59
MDA-MB-23160.00

Case Studies and Research Findings

  • Antioxidant Properties : A study highlighted that dendritic polyphenols incorporating this compound showed enhanced hydrophobicity and improved antioxidant activity compared to traditional antioxidants like quercetin .
  • Antifungal Efficacy : In a comparative study, commercial forms of iodinated phenolic compounds were tested against fungal pathogens, demonstrating that this compound significantly inhibited fungal growth compared to non-iodinated controls .
  • Anticancer Mechanisms : Research indicated that treatment with this compound led to cell cycle arrest in the G2/M phase in HeLa cells, suggesting a potential mechanism for its anticancer activity .

Scientific Research Applications

Antimicrobial Properties

5-Iodovanillin has demonstrated potent antimicrobial activities, particularly against wood-degrading fungi. A study showed that laccase-catalyzed iodination of vanillin resulted in this compound, which exhibited substantial antifungal effects against species like Trametes versicolor. The compound was found to inhibit fungal growth effectively when tested on agar plates, indicating its potential use as an eco-friendly biocide in wood preservation .

Case Study: Laccase-Catalyzed Synthesis

  • Method : Laccase enzyme catalyzed the iodination of vanillin using potassium iodide.
  • Results : Nearly complete growth inhibition of T. versicolor was observed at specific concentrations of this compound.
  • : This enzymatic approach offers a green chemistry alternative for producing antimicrobial agents from natural substrates.

Antioxidant Applications

This compound has been studied for its antioxidant properties, particularly in the context of dendritic polyphenols. Research indicated that it could enhance the hydrophobicity of antioxidants, improving their capacity to protect biomolecules from oxidative damage. The antioxidant activity was assessed using several assays, including the DPPH radical scavenging assay and DNA protection tests .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)DNA Protection (AAPH Damage)
This compound< 5%Moderate
QuercetinHighHigh
TroloxHigher than othersHighest

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis, particularly for pharmaceuticals and other complex organic compounds. Its synthesis from lignin via periodate oxidation presents an eco-friendly method to generate this compound from renewable resources . This process not only contributes to sustainability but also opens avenues for developing active pharmaceutical ingredients.

Case Study: Lignin Valorization

  • Process : Electrochemical oxidation of lignin-derived products to yield this compound.
  • Yield : More than 15 wt% of this compound was obtained.
  • Significance : This method supports the substitution of fossil-based chemicals and reduces greenhouse gas emissions.

Material Science Applications

In material science, this compound has been explored for its potential applications in creating functional materials with antimicrobial properties. The incorporation of iodinated compounds into coatings or paints can provide surfaces with bactericidal and sporicidal characteristics when activated by iodide solutions .

Application Example: Coatings

  • Functionality : Surfaces treated with laccase and iodide become resistant to microbial growth.
  • Benefit : Provides a sustainable solution for maintaining hygiene in various environments.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 5-Iodovanillin?

  • Methodological Answer : this compound is synthesized via iodination of vanillin using iodine monochloride (ICl) in acetic acid, followed by recrystallization for purification. Characterization involves spectroscopic techniques:

  • NMR : Analyze aromatic proton signals to confirm substitution patterns (e.g., singlet for aldehyde proton at δ ~10 ppm and methoxy group at δ ~3.9 ppm).
  • IR : Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and phenolic O-H stretching at ~3300 cm⁻¹.
  • Mass Spectrometry : Verify molecular ion peak at m/z 278 (C₈H₇IO₃) .
  • Reference Standards : Cross-check spectral data with databases like the Sigma-Aldrich Library of Raman Spectra .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

  • Methodological Answer :

  • Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane mobile phase to confirm a single spot/peak.
  • Melting Point : Compare observed values (reported ~160–162°C) against literature to detect impurities .
  • Elemental Analysis : Ensure iodine content aligns with theoretical values (e.g., ~45.7% I) .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full experimental details in supplementary materials .

Advanced Research Questions

Q. What mechanistic role does laccase play in synthesizing iodinated phenolic derivatives of this compound with antifungal activity?

  • Methodological Answer :

  • Enzymatic Oxidation : Laccase catalyzes the oxidation of this compound’s phenolic group, generating radicals that dimerize or cross-couple with other phenols.
  • Activity Assays : Test antifungal efficacy using agar diffusion assays against Candida albicans and measure minimum inhibitory concentrations (MICs).
  • Molecular Modeling : Use docking simulations (e.g., AutoDock) to analyze interactions between this compound derivatives and fungal cytochrome P450 enzymes .

Q. How can structural ambiguities in historical iodovanillin derivatives (e.g., Carles’ 1872 work) be resolved using modern techniques?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal structures to confirm substitution positions (e.g., 5-iodo vs. 2-iodo isomers).
  • Comparative Spectroscopy : Replicate Carles’ synthesis and compare NMR/IR data with modern standards to identify misassignments .
  • Reaction Kinetics : Study iodination regioselectivity under varying conditions (e.g., solvent polarity, temperature) to explain historical inconsistencies .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions with amino compounds?

  • Methodological Answer :

  • Steric Analysis : Use computational tools (e.g., Gaussian) to calculate van der Waals radii and assess steric hindrance from the iodine substituent.
  • Kinetic Studies : Monitor reaction rates with primary/secondary amines to evaluate electronic effects (e.g., iodine’s electron-withdrawing nature).
  • Product Characterization : Isolate intermediates via column chromatography and analyze regioisomer ratios via NOESY NMR .

Q. How should researchers address contradictions in reported spectral data for this compound across studies?

  • Methodological Answer :

  • Database Cross-Referencing : Compare NMR/IR data with authenticated libraries (e.g., SpectraBase, Wiley/Sigma-Aldrich) to identify outliers .
  • Purity Verification : Repeat synthesis with stringent purification (e.g., recrystallization, sublimation) to rule out solvent or impurity artifacts .
  • Collaborative Validation : Share samples with independent labs for spectral replication, as recommended by International Journal of Current Pharmaceutical Research guidelines .

Q. What experimental design considerations are critical for studying this compound’s interactions with plasmid DNA (e.g., pBR322)?

  • Methodological Answer :

  • Binding Studies : Use fluorescence quenching assays or circular dichroism (CD) to monitor DNA conformational changes upon this compound interaction.
  • Gel Electrophoresis : Analyze plasmid mobility shifts in agarose gels to assess intercalation or groove binding.
  • Molecular Dynamics (MD) Simulations : Model DNA-ligand interactions over nanoseconds to predict binding modes and stability .

Q. Guidance for Methodological Rigor

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .
  • Ethical Reporting : Disclose synthetic yields, characterization limits, and potential biases in bioactivity studies, as emphasized by PLoS One standards .

Properties

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCSYADXYILEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063885
Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-36-8
Record name 4-Hydroxy-3-iodo-5-methoxybenzaldehyde
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-Iodovanillin
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-
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Record name 5-iodovanillin
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Synthesis routes and methods

Procedure details

Vanillin (28.4 g, 200 mmole (millimole)) was dissolved in 1N NaOH (200 ml) and warmed to 90° C. to avoid precipitation of sodium vanillate. A 2 molar aqueous solution of NaI3.NaI (105 ml, 210 mmole I2) plus 3.55 molar aqueous H2SO4 (5 ml) was added over 3 hours with stirring. The iodine color was discharged, and a pale tan stirrable precipitate formed. The solution was then cooled to room temperature, acidified to pH 2-3 with 20% aqueous H2SO4, and extracted with 10% methanol/90% chloroform. The organic phase was dried (MgSO4) and the solvent stripped to yield 53 g (99%) of 5-iodovanillin, more than 95% pure as analyzed by nuclear magnetic resonance spectroscopy (NMR).
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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